

Introduction: Unveiling a Potent Modulator of Cellular Redox Homeostasis

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Compound of Interest

Compound Name: *D,L-Buthionine Sulfoxide*

CAS No.: 98487-33-3

Cat. No.: B131438

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D,L-Buthionine sulfoximine (BSO) is a synthetic amino acid derivative that has carved a significant niche in biomedical research and is under investigation as a potential adjunct in cancer therapy.[1] At its core, BSO is a powerful and specific inhibitor of the enzyme γ -glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[2] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH), the most abundant intracellular non-protein thiol and a critical player in cellular antioxidant defense, detoxification, and redox signaling.[3][4] By irreversibly inhibiting GCS, BSO effectively depletes cellular GSH levels, thereby rendering cells more susceptible to oxidative stress.[5][6] This guide provides a comprehensive technical overview of the synthesis, chemical properties, mechanism of action, and key applications of D,L-buthionine sulfoximine for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Stereochemical Considerations

BSO is typically synthesized and studied as a racemic mixture of diastereomers. The molecule has two stereocenters: one at the α -carbon of the amino acid backbone and another at the sulfur atom of the sulfoximine group. This results in four stereoisomers: L-buthionine-(S)-

sulfoximine, L-buthionine-(R)-sulfoximine, D-buthionine-(S)-sulfoximine, and D-buthionine-(R)-sulfoximine.

The biological activity of BSO is highly stereospecific. The L-(S)-diastereomer is the most potent, tight-binding, and mechanism-based inhibitor of γ -glutamylcysteine synthetase.[7] The L-(R)-diastereomer is a much weaker competitive inhibitor with respect to L-glutamate.[7] Consequently, when studying the biological effects of BSO, it is crucial to consider the isomeric composition of the material being used, as preparations of L-buthionine (S,R)-sulfoximine will contain a mixture of the active and less active diastereomers.[7]

Property	Value
IUPAC Name	2-amino-4-(butylsulfonimidoyl)butanoic acid[1]
Synonyms	BSO, DL-Buthionine-(S,R)-sulfoximine[8][9]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₃ S[1]
Molar Mass	222.31 g/mol [8]
CAS Number	5072-26-4[1]
Melting Point	215 °C (419 °F; 488 K)[1]
Solubility	Water: 50 mg/mL

Synthesis of D,L-Buthionine Sulfoximine: A Methodological Overview

The synthesis of D,L-buthionine sulfoximine can be achieved from the precursor D,L-buthionine. A key step in this process is the formation of the sulfoximine group from the thioether in buthionine. While various methods exist for the synthesis of sulfoximines, a common approach involves the imidation of the corresponding sulfoxide. The following is a generalized protocol based on established chemical principles for sulfoximine synthesis.

Generalized Synthesis Protocol

This protocol outlines a potential pathway for the synthesis of D,L-buthionine sulfoximine from D,L-buthionine.

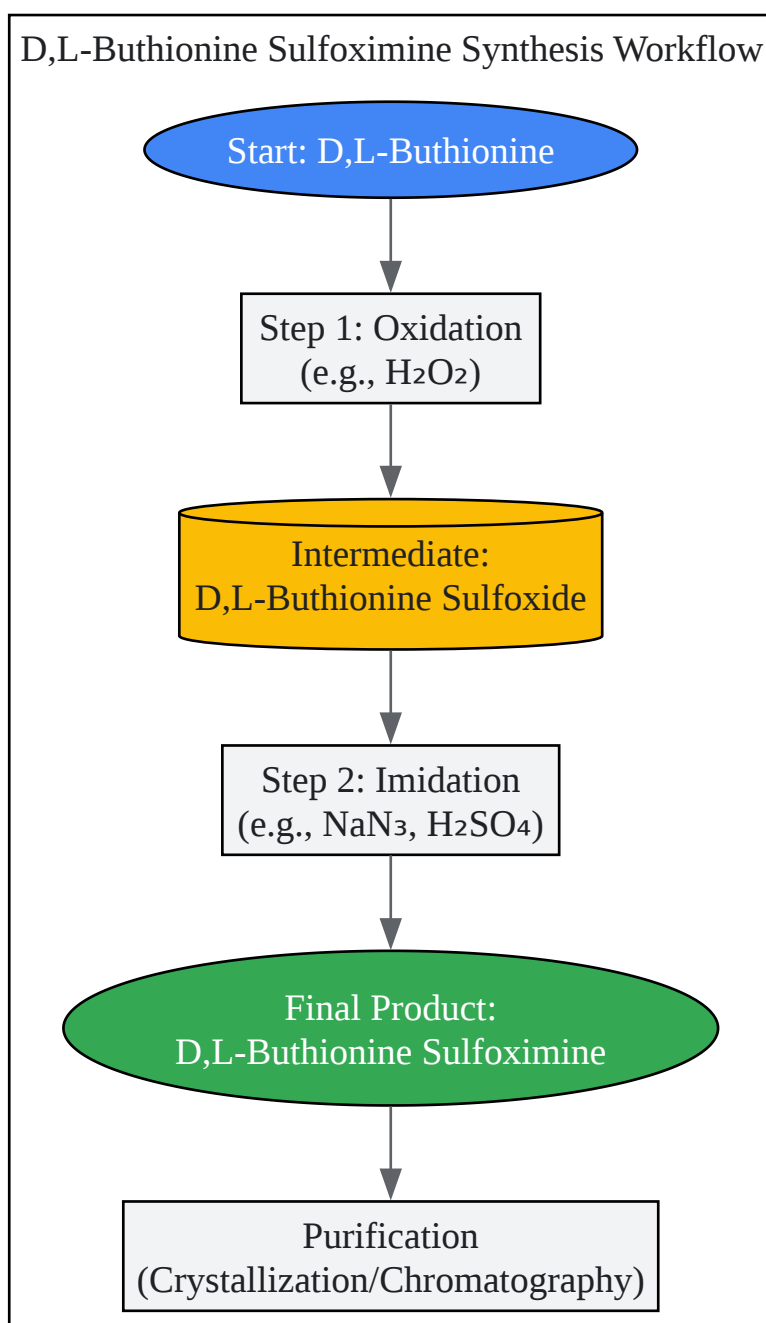
Step 1: Oxidation of D,L-Buthionine to the Sulfoxide

- Dissolve D,L-buthionine in a suitable solvent such as acetic acid or a mixture of water and an organic solvent.
- Cool the solution in an ice bath.
- Add an oxidizing agent, such as hydrogen peroxide, dropwise to the cooled solution. The stoichiometry is critical to favor the formation of the sulfoxide over the sulfone.
- Allow the reaction to proceed at a controlled temperature until the starting material is consumed, as monitored by a suitable technique like thin-layer chromatography (TLC).
- Work up the reaction mixture to isolate the **D,L-buthionine sulfoxide**. This may involve neutralization and extraction or crystallization.

Step 2: Imidation of **D,L-Buthionine Sulfoxide** to D,L-Buthionine Sulfoximine

- The prepared **D,L-buthionine sulfoxide** is then subjected to an imidation reaction. There are several reagents available for this transformation. A classic method involves the use of sodium azide in the presence of a strong acid like sulfuric acid.
- Dissolve the sulfoxide in a suitable solvent like chloroform or dichloromethane.
- Carefully add sodium azide to the solution, followed by the slow addition of concentrated sulfuric acid at a low temperature. This reaction generates hydrazoic acid in situ, which then reacts with the sulfoxide.
- After the reaction is complete, the mixture is carefully quenched with water and neutralized.
- The D,L-buthionine sulfoximine product is then isolated and purified, often through crystallization or column chromatography.^[10]

A method for separating the diastereomers of L-buthionine-(SR)-sulfoximine has been described, involving preparative crystallization to isolate L-buthionine-(R)-sulfoximine and crystallization as a trifluoroacetate salt to obtain L-buthionine-(S)-sulfoximine.^[7]



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Caption: A generalized workflow for the synthesis of D,L-buthionine sulfoximine.

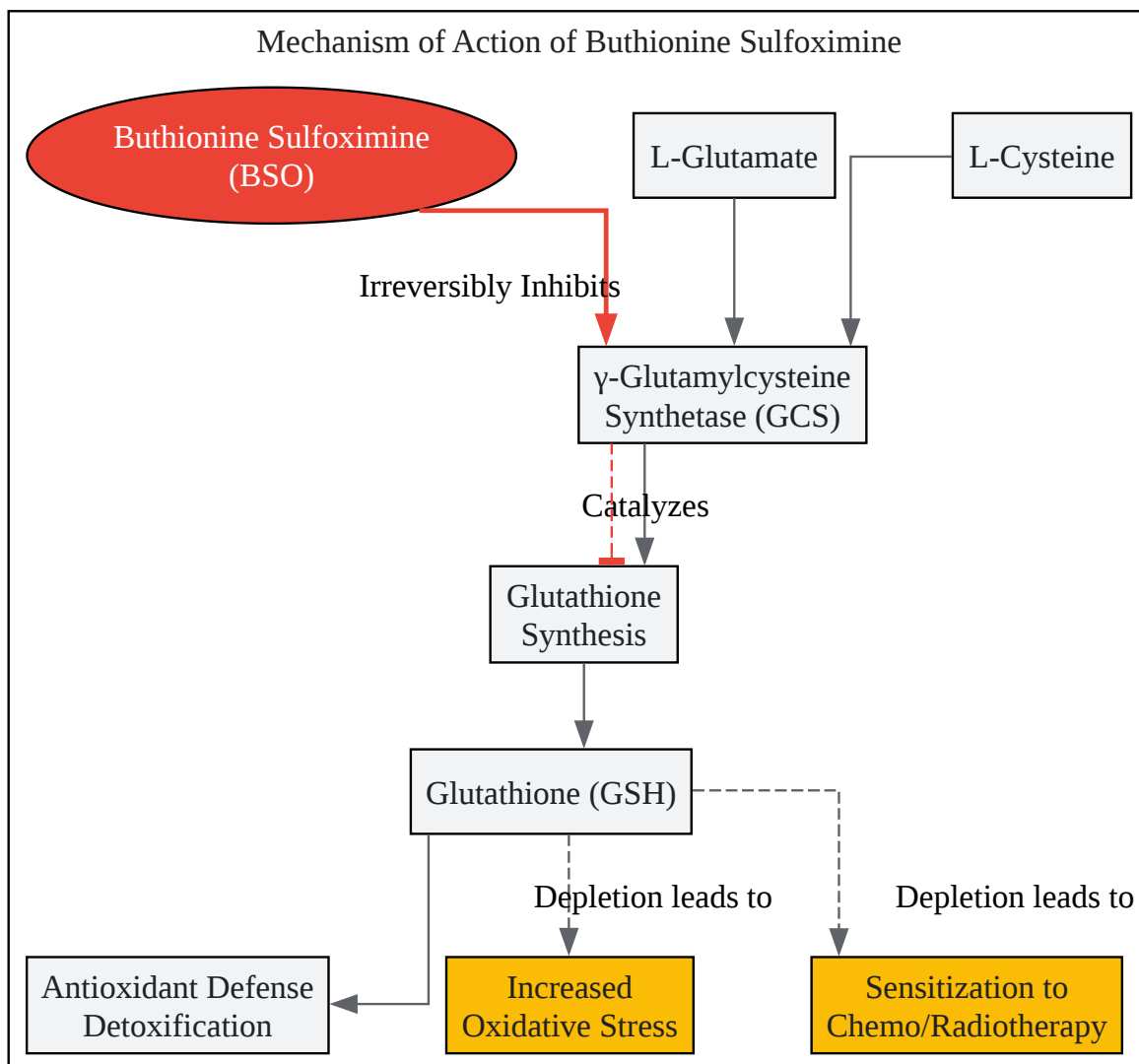
Mechanism of Action: The Inhibition of Glutathione Synthesis

The primary mechanism of action of buthionine sulfoximine is the irreversible inhibition of γ -glutamylcysteine synthetase (GCS).[2][5] GCS is a crucial enzyme in the de novo synthesis of glutathione, catalyzing the ATP-dependent ligation of L-glutamate and L-cysteine to form γ -glutamylcysteine.[1] This dipeptide is then combined with glycine in a reaction catalyzed by glutathione synthetase to form glutathione (GSH).

BSO acts as a transition-state analog inhibitor. The enzyme GCS phosphorylates BSO in the presence of MgATP, forming buthionine sulfoximine phosphate.[2] This phosphorylated intermediate binds tightly to the active site of the enzyme, leading to its irreversible inactivation.
[2]

The consequences of GCS inhibition are profound:

- **Glutathione Depletion:** The most immediate effect is a significant decrease in the intracellular pool of GSH.[4][5] The extent of depletion is dependent on the dose and duration of BSO exposure.[11]
- **Increased Oxidative Stress:** With reduced levels of GSH, a primary cellular antioxidant, cells become more vulnerable to damage from reactive oxygen species (ROS).[12][13] This can lead to lipid peroxidation, DNA damage, and protein oxidation.[6][14]
- **Sensitization to Cytotoxic Agents:** Many cancer cells have elevated levels of GSH, which contributes to their resistance to chemotherapy and radiation therapy.[15][16] By depleting GSH, BSO can sensitize these resistant tumor cells to the cytotoxic effects of various anticancer agents, including alkylating agents like melphalan and platinum-based drugs like cisplatin.[11][17]



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Caption: The inhibitory effect of BSO on the glutathione synthesis pathway.

Applications in Research and Drug Development

The ability of BSO to specifically deplete cellular glutathione has made it an invaluable tool in various areas of biomedical research and a candidate for clinical development.

Cancer Therapy

A significant body of research has focused on the use of BSO as a chemosensitizing and radiosensitizing agent in cancer treatment.[17][18]

- **Reversal of Drug Resistance:** Elevated GSH levels are a known mechanism of resistance to several classes of chemotherapeutic drugs, particularly alkylating agents and platinum compounds.[15][19] BSO has been shown to restore the sensitivity of resistant tumors to drugs like melphalan and cisplatin in preclinical models.[11][15] Phase I clinical trials have been conducted combining BSO with melphalan in patients with cancer.[15][17]
- **Enhancement of Radiotherapy:** GSH plays a role in protecting cells from the damaging effects of ionizing radiation. BSO-mediated GSH depletion can enhance the efficacy of radiotherapy, particularly in hypoxic tumor cells.[11][20]
- **Induction of Cell Death:** In some cancer cell lines, particularly those with high intrinsic levels of oxidative stress, BSO alone can be cytotoxic by inducing apoptosis or another form of programmed cell death called ferroptosis.[5][21][22] For example, BSO has shown selective activity against malignant melanoma, which may be due to the high levels of reactive intermediates produced during melanin synthesis.[23]

Oxidative Stress Research

BSO is widely used as a research tool to induce a state of oxidative stress in vitro and in vivo. [12][24] This allows researchers to investigate the role of GSH and oxidative stress in a multitude of physiological and pathological processes, including:

- Neurodegenerative diseases
- Cardiovascular diseases[25]
- Diabetes-related complications[13]
- The fundamental mechanisms of cell signaling and gene expression in response to redox imbalance.

Analytical Methodologies

The quantification of BSO in biological matrices such as plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique. One method involves pre-column derivatization with o-phthalaldehyde followed by fluorometric detection, which allows for the separation and quantification of the R- and S-diastereomers of L-BSO in plasma.[26] More recently, methods have been developed for the detection and quantification of L-BSO in nanoformulations using derivatization to enable visible light detection.[27]

Conclusion and Future Perspectives

D,L-Buthionine sulfoximine is a well-characterized and potent inhibitor of glutathione synthesis with significant applications in both basic research and clinical investigation. Its ability to specifically deplete cellular GSH provides a powerful tool for studying the roles of oxidative stress in health and disease. In the context of oncology, BSO continues to be an important agent for strategies aimed at overcoming drug resistance and enhancing the efficacy of conventional cancer therapies. Future research will likely focus on optimizing combination therapies involving BSO, exploring its potential in targeting specific cancer subtypes with inherent vulnerabilities to oxidative stress, and developing novel drug delivery systems to improve its therapeutic index.

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